1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Description
1-(3-Chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic benzo[d]imidazole derivative characterized by a 3-chlorobenzyl substituent at the N1 position and a propylsulfonyl group at the C2 position. The benzo[d]imidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, which enhance binding to biological targets . The 3-chlorobenzyl moiety may influence lipophilicity and membrane permeability, critical for pharmacokinetic profiles .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-10-23(21,22)17-19-15-8-3-4-9-16(15)20(17)12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVQXNHWMDCYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 3-chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the propylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar biological activities.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antitumor properties.
Industry: It may find applications in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is not well-documented. based on the known activities of benzimidazole derivatives, it may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzo[d]imidazole Derivatives
Key Observations:
- Sulfonyl vs. Thio Groups: The propylsulfonyl group in the target compound likely confers greater metabolic stability compared to thioether analogs (e.g., compound 19 in ), as sulfonyl groups resist oxidative degradation .
- Chlorobenzyl vs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Table 3: Bioactivity of Selected Analogues
Hypotheses for Target Compound:
Biological Activity
1-(3-Chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This compound features a 3-chlorobenzyl group and a propylsulfonyl moiety, which may enhance its therapeutic potential. The benzimidazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure highlights the arrangement of atoms within the molecule, indicating the functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
- Introduction of the 3-Chlorobenzyl Group : This is done through nucleophilic substitution using 3-chlorobenzyl chloride.
- Addition of the Propylsulfonyl Group : This involves reacting the intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit activity against bacteria such as Staphylococcus aureus (including MRSA), Escherichia coli, and fungi like Candida albicans.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| Similar Benzimidazole Derivative | Candida albicans | < 5 µg/mL |
The mechanism through which this compound exhibits its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors, modulating various biological responses.
Study on Antimicrobial Efficacy
In a recent study, various benzimidazole derivatives were tested for their antimicrobial properties. Among them, this compound demonstrated potent activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of benzimidazole derivatives. Results indicated that compounds similar to this compound significantly reduced inflammatory markers in vitro and in vivo models, suggesting its therapeutic potential in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole, and what critical reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves two key steps:
Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative (e.g., formic acid) under reflux to form the benzimidazole core .
Substituent Introduction : Sequential alkylation (using 3-chlorobenzyl chloride) and sulfonylation (using propylsulfonyl chloride) under basic conditions (e.g., NaH in DMF) .
- Critical Conditions : Temperature control (70–110°C), solvent choice (DMF for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) significantly impact yield and purity .
Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are essential for confirming its identity?
- Key Techniques :
- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (distinct peaks for sulfonyl and benzyl carbons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] expected at ~363.08 Da) .
- IR Spectroscopy : Absorption bands for sulfonyl (1150–1300 cm) and C-Cl (550–750 cm) groups .
Advanced Research Questions
Q. What strategies are employed to optimize the selectivity of sulfonyl group introduction at the 2-position of the benzimidazole core, and how do competing side reactions impact the synthesis?
- Optimization Strategies :
- Use of oxone as a selective oxidizing agent to convert thioether intermediates to sulfonyl groups .
- Controlled stoichiometry of sulfonylating agents (e.g., propylsulfonyl chloride) to minimize over-sulfonylation .
Q. How do electronic and steric effects of the 3-chlorobenzyl and propylsulfonyl substituents influence the compound's binding affinity to biological targets, and what computational methods validate these interactions?
- Substituent Effects :
- The 3-chlorobenzyl group enhances lipophilicity and π-π stacking with hydrophobic receptor pockets .
- The propylsulfonyl group introduces hydrogen-bonding capacity, improving target selectivity .
Q. In studies reporting contradictory biological activity data for this compound, what methodological variables (e.g., assay conditions, cellular models) should be systematically evaluated to reconcile discrepancies?
- Key Variables :
- Cellular Models : Differences in cell permeability (e.g., Caco-2 vs. HEK293 cells) .
- Assay Conditions : pH-dependent solubility (tested via shake-flask method) and metabolic stability in liver microsomes .
- Control Experiments : Use of reference inhibitors (e.g., ketotifen for H receptor assays) to normalize activity .
Q. What structural analogs of this compound have been synthesized to establish structure-activity relationships (SAR), and what key modifications show enhanced pharmacological profiles?
- SAR Insights :
- Fluorobenzyl Analogs : Higher metabolic stability but reduced potency compared to 3-chlorobenzyl .
- Ethylsulfonyl vs. Propylsulfonyl : Propyl chains improve half-life in pharmacokinetic studies due to reduced CYP450 metabolism .
Methodological Guidelines
Q. What analytical methodologies are recommended for quantifying this compound in complex biological matrices, and how are matrix effects minimized during analysis?
- Quantification Methods :
- LC-MS/MS : Use a C18 column with isocratic elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for detection .
Q. What in vitro and in vivo models are most appropriate for elucidating the pharmacological mechanism of this compound, and what key parameters should be monitored?
- In Vitro :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
